REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:16])([CH3:15])[C:9]([NH:11][CH2:12][CH2:13][OH:14])=O>C(OCC)C>[F:7][C:8]([F:16])([CH3:15])[CH2:9][NH:11][CH2:12][CH2:13][OH:14] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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5.5 g
|
Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NCCO)(C)F
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
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CUSTOM
|
Details
|
to stir for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with sodium sulfate decahydrate
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
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Type
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FILTRATION
|
Details
|
The mixture was filtered with the aid of diatomaceous earth
|
Type
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WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
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DISTILLATION
|
Details
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fractionally distilled
|
Type
|
DISTILLATION
|
Details
|
(11 torr, collecting fractions distilling at 75–88° C.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |